{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile
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Overview
Description
2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenyl group linked through an oxoethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE typically involves the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases or proteases, leading to altered signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 2-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}acetonitrile
- 2-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}acetic acid
Uniqueness
Compared to these similar compounds, 2-({4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE is unique due to its specific structural features, such as the presence of the propanedinitrile group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H15N3O3/c17-10-14(11-18)9-13-1-3-15(4-2-13)22-12-16(20)19-5-7-21-8-6-19/h1-4,9H,5-8,12H2 |
InChI Key |
KQEYEMINFFGLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=C(C#N)C#N |
solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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